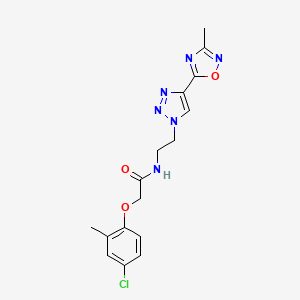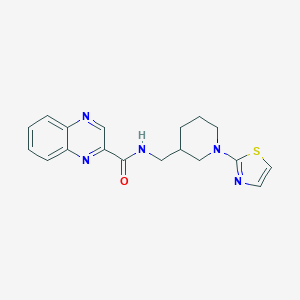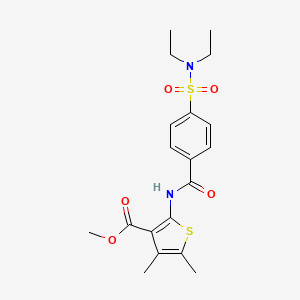
methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an amide group, which is a carbonyl (C=O) group attached to a nitrogen atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the amide group would likely have a significant impact on the compound’s three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might make the compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Ghorab et al. (2017) synthesized a series of compounds, including analogs related to "methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate", demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compounds exhibited higher activity compared to reference drugs, indicating potential for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Unique Properties and Applications
- Nakayama et al. (1998) explored the synthesis and unique properties of compounds involving diethylamino groups, similar to the diethylsulfamoyl group in the target molecule. Their work on hexaselenacyclooctane derivatives showcases the potential for developing materials with novel electrochemical properties, which could be relevant for applications in electronics or catalysis (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Bioactive Thiophene Derivatives
- Research by Vasu et al. (2003) on thiophene-3-carboxamide derivatives, which share structural similarities with the query compound, revealed antibacterial and antifungal activities. These findings suggest that modifications on the thiophene moiety, as seen in the query compound, could enhance bioactivity, presenting opportunities for pharmaceutical development (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Catalysis and Green Chemistry
- Dhakshinamoorthy, Álvaro, and García (2010) demonstrated the use of metal organic frameworks (MOFs) for the selective N-methylation of aromatic primary amines with dimethyl carbonate, highlighting the compound's potential in catalysis and sustainable chemical processes. The study's focus on using green methylating agents and producing minimal by-products aligns with environmental sustainability goals, indicating that similar compounds could be utilized in greener catalytic processes (Dhakshinamoorthy, Álvaro, & García, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-6-21(7-2)28(24,25)15-10-8-14(9-11-15)17(22)20-18-16(19(23)26-5)12(3)13(4)27-18/h8-11H,6-7H2,1-5H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZLMKOUYHBKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
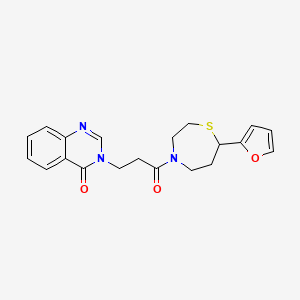
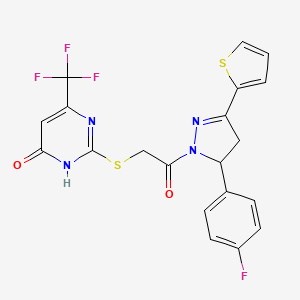
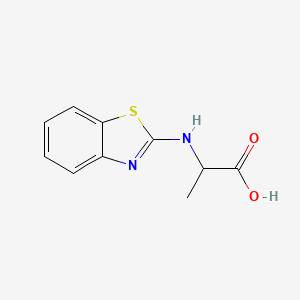
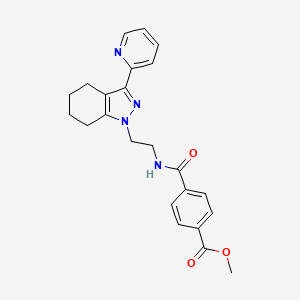
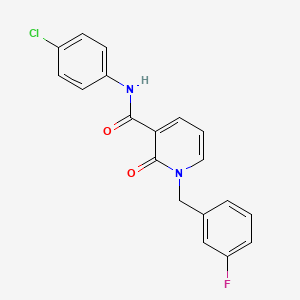
![N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2399010.png)
![2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2399011.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399014.png)
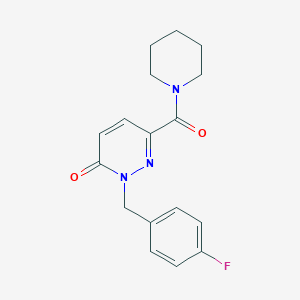
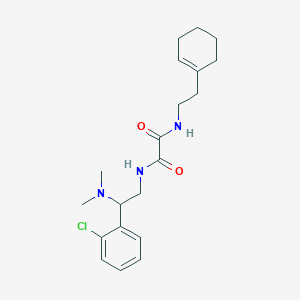
![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2399019.png)

